molecular formula C19H21N5O2 B8109859 3-(4-Benzyl-1-methylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

3-(4-Benzyl-1-methylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B8109859
M. Wt: 351.4 g/mol
InChI Key: AVQYXRLABAIBQY-UHFFFAOYSA-N
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Description

3-(4-Benzyl-1-methylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzyl-1-methylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction of a hydrazine intermediate. The reaction conditions often include the use of oxidizing agents and specific solvents to facilitate the ring closure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyl-1-methylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-Benzyl-1-methylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Benzyl-1-methylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Triazolo[4,3-a]pyrazine derivatives

Uniqueness

What sets 3-(4-Benzyl-1-methylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid apart from similar compounds is its specific substitution pattern and the presence of the piperazine ring. This unique structure contributes to its distinct biological activity and potential therapeutic applications .

Properties

IUPAC Name

3-(4-benzyl-1-methylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-22-9-10-23(11-14-5-3-2-4-6-14)13-16(22)18-21-20-17-8-7-15(19(25)26)12-24(17)18/h2-8,12,16H,9-11,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQYXRLABAIBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1C2=NN=C3N2C=C(C=C3)C(=O)O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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